3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
CAS No.:
Cat. No.: VC20365025
Molecular Formula: C14H15BrN2O
Molecular Weight: 307.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BrN2O |
|---|---|
| Molecular Weight | 307.19 g/mol |
| IUPAC Name | 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C14H15BrN2O/c1-17(14-13(15)7-4-8-16-14)10-11-5-3-6-12(9-11)18-2/h3-9H,10H2,1-2H3 |
| Standard InChI Key | XTLOTRGVVLRNOL-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC(=CC=C1)OC)C2=C(C=CC=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
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Position 2: A secondary amine group bonded to both a methyl group and a 3-methoxybenzyl moiety.
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Position 3: A bromine atom introducing electrophilic character to the aromatic system.
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Position 1: A hydrogen atom, leaving this position available for further functionalization.
The 3-methoxybenzyl group consists of a benzyl scaffold with a methoxy (-OCH₃) substituent at the meta position, contributing to the molecule’s lipophilicity and potential hydrogen-bonding capacity .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrN₂O |
| Molecular Weight | 307.19 g/mol |
| IUPAC Name | 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine |
| Canonical SMILES | CN(CC1=CC(=CC=C1)OC)C2=C(C=CC=N2)Br |
| Topological Polar Surface Area | 30.5 Ų |
The bromine atom’s electronegativity (2.96 Pauling units) creates electron-deficient regions on the pyridine ring, making the compound reactive toward nucleophilic aromatic substitution .
Synthesis and Characterization
Synthetic Strategy
While explicit literature on this compound’s synthesis remains limited, analogous bromopyridine derivatives suggest a multi-step approach:
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Core Formation:
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N-Alkylation:
Reaction yields typically range from 45–65% for analogous compounds, with purity confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy .
Analytical Characterization
Critical spectral data for structural verification include:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.15 (d, J=4.8 Hz, 1H, pyridine-H)
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δ 7.25–6.80 (m, 4H, aromatic-H)
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δ 4.45 (s, 2H, N-CH₂)
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δ 3.80 (s, 3H, OCH₃)
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δ 3.10 (s, 3H, N-CH₃)
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| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 2A (H319) |
| Respiratory Irritation | Category 3 (H335) |
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hood use are mandatory during handling .
Environmental Impact
No ecotoxicity data exists, but structural analogs suggest moderate persistence in soil (t₁/₂ ≈ 15–30 days). The bromine atom raises concerns about bioaccumulation potential in aquatic organisms .
Research Applications and Future Directions
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its bromine atom allows late-stage diversification via cross-coupling, a strategy employed in fragment-based drug discovery .
Material Science Applications
Pyridine derivatives with methoxy groups demonstrate liquid crystalline behavior. This compound’s alkylated amine could stabilize mesophases in display technologies, though thermal stability studies are needed .
Unanswered Research Questions
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Biological Activity: No peer-reviewed studies confirm antimicrobial or anticancer properties observed in structural analogs.
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Metabolic Fate: Cytochrome P450-mediated demethylation and glucuronidation pathways remain uncharacterized.
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